![molecular formula C8H7ClN2O2 B1614049 4-Chloro-6-methoxy-1H-indazol-3-ol CAS No. 885519-79-9](/img/structure/B1614049.png)
4-Chloro-6-methoxy-1H-indazol-3-ol
Overview
Description
4-Chloro-6-methoxy-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a chloro and methoxy group on the indazole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-1H-indazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-methoxyaniline with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-1H-indazol-3-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-chloro-6-hydroxy-1H-indazol-3-ol.
Reduction: Formation of 6-methoxy-1H-indazol-3-ol.
Substitution: Formation of 4-amino-6-methoxy-1H-indazol-3-ol or 4-thio-6-methoxy-1H-indazol-3-ol.
Scientific Research Applications
Overview
4-Chloro-6-methoxy-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for cancer, inflammation, and microbial infections.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notably, it has shown promise in:
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Anticancer Activity : The compound has demonstrated significant inhibitory effects against several cancer cell lines. For example, it exhibited an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating potent anticancer properties while showing selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line IC50 (µM) Selectivity K562 5.15 Yes HEK-293 33.2 Normal Cell
The mechanism of action involves inducing apoptosis by modulating apoptotic pathways, specifically decreasing Bcl-2 levels and increasing Bax levels .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, primarily through the inhibition of phosphoinositide 3-kinase δ (PI3Kδ). This inhibition may reduce the production of inflammatory cytokines and cellular proliferation associated with inflammatory diseases .
Antimicrobial Activity
While specific data on the antimicrobial efficacy of this compound is limited, the structural characteristics suggest potential activity against various pathogens. Indazole derivatives are generally known for their antimicrobial properties, which may extend to this compound .
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of indazole derivatives, including this compound. These studies emphasize how modifications at specific positions on the indazole ring can enhance or diminish biological activity.
Case Study: Antitumor Efficacy
In a notable study, researchers evaluated the antitumor properties of various indazole derivatives, including this compound. The findings indicated that the compound induced apoptosis in K562 cells in a dose-dependent manner and affected cell cycle distribution by increasing the G0/G1 population while decreasing S phase cells .
Case Study: Inhibition of Enzymatic Activity
Another research effort highlighted that derivatives containing similar indazole structures could effectively inhibit key kinases involved in cancer progression. For instance, compounds derived from indazoles have been shown to inhibit fibroblast growth factor receptors (FGFR), which are critical targets in cancer therapy .
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-1H-indazol-3-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target, but it often involves inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-indazol-3-ol: Lacks the methoxy group, which may reduce its reactivity and biological activity.
6-Methoxy-1H-indazol-3-ol: Lacks the chloro group, which may alter its chemical properties and applications.
4-Bromo-6-methoxy-1H-indazol-3-ol: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological effects.
Uniqueness
4-Chloro-6-methoxy-1H-indazol-3-ol is unique due to the presence of both chloro and methoxy groups, which enhance its chemical versatility and potential biological activity. This combination allows for a wide range of chemical modifications and applications in various fields.
Biological Activity
4-Chloro-6-methoxy-1H-indazol-3-ol is a synthetic compound belonging to the indazole family, characterized by its unique structural features including a chloro and a methoxy group. Its molecular formula is with a molecular weight of 182.61 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and herbicidal applications.
Chemical Structure and Properties
The structure of this compound comprises an indazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups enhances its biological activity compared to other derivatives. This structural uniqueness allows for diverse reactivity patterns and potentially improved pharmacokinetic properties.
Anticancer Activity
Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives of indazole were evaluated for their inhibitory activities against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. Notably, certain compounds showed promising IC50 values, indicating effective inhibition of cancer cell growth .
Table 1: Anticancer Activity of Indazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | K562 | TBD | Induces apoptosis via Bcl2 family inhibition |
Compound 6o | K562 | 5.15 | Affects apoptosis and cell cycle distribution |
Compound 6o | HEK-293 | 33.2 | Selective toxicity towards cancer cells |
In the case of the K562 cell line, compound 6o exhibited an IC50 value of 5.15 µM, demonstrating its potential as an effective anticancer agent with selectivity for normal cells . The mechanism involves the modulation of apoptosis-related proteins, such as decreasing Bcl-2 and increasing Bax expression, thereby promoting cell death in a concentration-dependent manner .
Herbicidal Activity
Indazole derivatives have also been explored for their herbicidal properties. In a study assessing various new compounds against dicotyledonous and monocotyledonous weeds, certain indazole derivatives displayed notable herbicidal activity. Although specific data on this compound's herbicidal efficacy was not detailed, the indazole framework suggests potential applications in weed management strategies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the indazole ring can significantly alter their biological effects. For instance, substituents at specific positions have been linked to varying degrees of anticancer potency .
Table 2: Structural Variations and Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Methoxy-1H-indazol-3-ol | Methoxy group at position 5 | Anticancer properties |
6-Chloro-4-methoxy-1H-indazole | Chloro group at position 6 | Anti-inflammatory effects |
This compound | Chloro and methoxy groups | Potential anticancer activity |
Properties
IUPAC Name |
4-chloro-6-methoxy-1,2-dihydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c1-13-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQKOVAEKMPAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Cl)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646203 | |
Record name | 4-Chloro-6-methoxy-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-79-9 | |
Record name | 4-Chloro-6-methoxy-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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